Kif18A-IN-3
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Overview
Description
KIF18A-IN-3 is a potent inhibitor of Kinesin Family Member 18A (KIF18A), a motor protein that plays a crucial role in mitotic spindle dynamics and chromosome alignment during cell division. This compound has shown significant potential in cancer research, particularly in targeting cancers characterized by high chromosomal instability.
Preparation Methods
The synthesis of KIF18A-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
KIF18A-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KIF18A-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of KIF18A in cancer cell proliferation and survival.
Cell Biology: Researchers use this compound to investigate the mechanisms of mitotic spindle dynamics and chromosome alignment during cell division.
Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting KIF18A.
Mechanism of Action
KIF18A-IN-3 exerts its effects by inhibiting the ATPase activity of KIF18A, which is essential for its function in mitotic spindle dynamics and chromosome alignment. By inhibiting KIF18A, this compound induces mitotic arrest and apoptosis in cancer cells with high chromosomal instability . This selective inhibition makes this compound a promising therapeutic agent for targeting specific cancer types.
Comparison with Similar Compounds
KIF18A-IN-3 is unique in its high potency and selectivity for KIF18A. Similar compounds include:
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C28H38N4O5S2 |
---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-[(1-methylcyclopropyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C28H38N4O5S2/c1-26(2,3)31-38(34,35)22-7-5-6-20(18-22)29-25(33)23-9-8-21(30-39(36,37)27(4)10-11-27)19-24(23)32-16-14-28(12-13-28)15-17-32/h5-9,18-19,30-31H,10-17H2,1-4H3,(H,29,33) |
InChI Key |
MZGYQJDGUVDYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NC(C)(C)C)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.